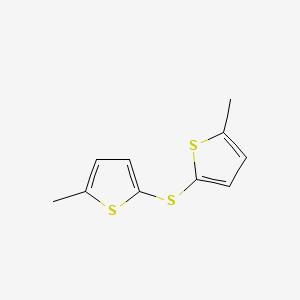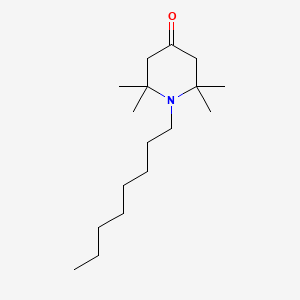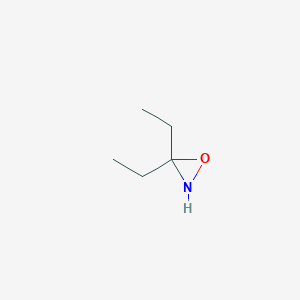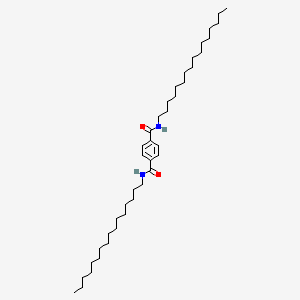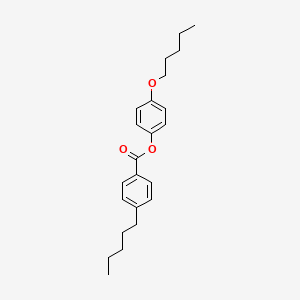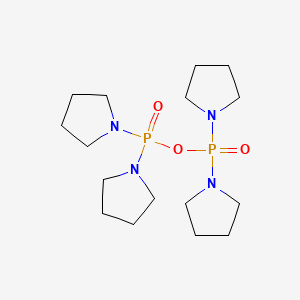
Phosphinic acid, di-1-pyrrolidinyl-, anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, di-1-pyrrolidinyl-, anhydride is a chemical compound with a molecular structure that includes 32 hydrogen atoms, 16 carbon atoms, 4 nitrogen atoms, 3 oxygen atoms, and 2 phosphorus atoms . This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of phosphinic acid, di-1-pyrrolidinyl-, anhydride typically involves the reaction of phosphinic acid derivatives with pyrrolidine under controlled conditions. One common method is the reaction of phosphinic acid with pyrrolidine in the presence of a dehydrating agent to form the anhydride. Industrial production methods often involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Phosphinic acid, di-1-pyrrolidinyl-, anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, di-1-pyrrolidinyl-, anhydride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of polymers, as a flame retardant, and in the separation of metals.
Wirkmechanismus
The mechanism of action of phosphinic acid, di-1-pyrrolidinyl-, anhydride involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in phosphorus metabolism, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, di-1-pyrrolidinyl-, anhydride is unique compared to other similar compounds due to its specific molecular structure and reactivity. Similar compounds include:
Phosphonic acids: These compounds have a similar phosphorus-oxygen backbone but differ in their substituents.
Phosphoric acids: These compounds have an additional oxygen atom compared to phosphinic acids.
Phosphine oxides: These compounds have a phosphorus-oxygen double bond and are often used as ligands in coordination chemistry.
This compound stands out due to its ability to undergo a wide range of chemical reactions and its diverse applications in various fields.
Eigenschaften
CAS-Nummer |
51833-62-6 |
|---|---|
Molekularformel |
C16H32N4O3P2 |
Molekulargewicht |
390.40 g/mol |
IUPAC-Name |
1-[dipyrrolidin-1-ylphosphoryloxy(pyrrolidin-1-yl)phosphoryl]pyrrolidine |
InChI |
InChI=1S/C16H32N4O3P2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h1-16H2 |
InChI-Schlüssel |
KVQPGZLTFOPDRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)P(=O)(N2CCCC2)OP(=O)(N3CCCC3)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


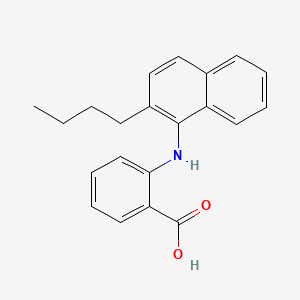
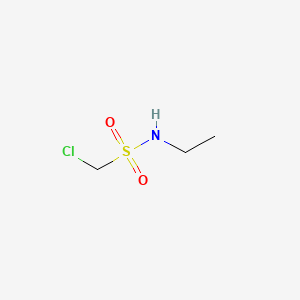
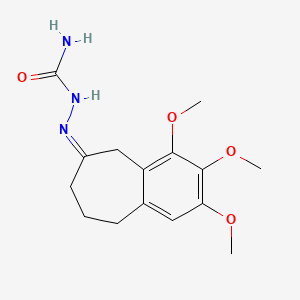
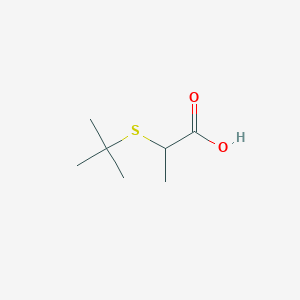
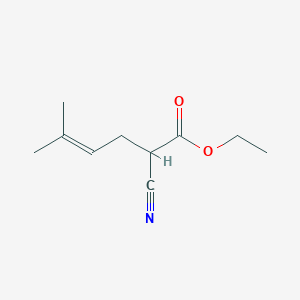
![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
